molecular formula C13H18F3NS B11758258 (4-Methyl-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine

(4-Methyl-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine

Cat. No.: B11758258
M. Wt: 277.35 g/mol
InChI Key: AXEXOQUJGWWHOB-UHFFFAOYSA-N
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Description

(4-Methyl-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine is a chemical compound with the molecular formula C13H18F3NS and a molecular weight of 277.349 g/mol . This compound is characterized by the presence of a trifluoromethylsulfanyl group and a methyl-benzyl group attached to an amine. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-methylbenzyl chloride with 1-trifluoromethylsulfanylmethylpropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including precise control of temperature, pressure, and reactant concentrations. The final product is typically purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the trifluoromethylsulfanyl group to a thiol group.

    Substitution: The amine group can participate in substitution reactions with electrophiles, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Alkylated amine derivatives.

Scientific Research Applications

(4-Methyl-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methyl-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group is known to enhance the lipophilicity of the compound, facilitating its passage through biological membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methyl-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine is unique due to the presence of both a trifluoromethylsulfanyl group and a methyl-benzyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H18F3NS

Molecular Weight

277.35 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-1-(trifluoromethylsulfanyl)butan-2-amine

InChI

InChI=1S/C13H18F3NS/c1-3-12(9-18-13(14,15)16)17-8-11-6-4-10(2)5-7-11/h4-7,12,17H,3,8-9H2,1-2H3

InChI Key

AXEXOQUJGWWHOB-UHFFFAOYSA-N

Canonical SMILES

CCC(CSC(F)(F)F)NCC1=CC=C(C=C1)C

Origin of Product

United States

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